TC 14012 TC 14012 TC 14012 is an antagonist of CXCR4, which blocks CXCR4-mediated HIV infection with an IC50 value of 19.3 nM. Moreover, TC 14012 (100 µg/ml) inhibits CXCL12-induced phosphorylation of p42/44 MAPK and STAT3 in B cells from patients with chronic lymphocytic leukemia. TC 14012 is also ACKR3 (CXCR7) agonist.
Brand Name: Vulcanchem
CAS No.:
VCID: VC21537734
InChI: InChI=1S/C90H140N34O19S2/c91-34-4-3-16-58-74(131)118-63(22-11-41-111-90(104)143)83(140)124-42-12-23-69(124)82(139)121-65(45-50-27-32-55(126)33-28-50)78(135)117-60(19-8-38-108-87(100)101)73(130)115-62(21-10-40-110-89(103)142)76(133)122-67(80(137)112-57(70(93)127)17-6-36-106-85(96)97)47-144-145-48-68(81(138)120-64(44-49-25-30-54(125)31-26-49)77(134)116-61(72(129)114-58)20-9-39-109-88(102)141)123-79(136)66(46-51-24-29-52-13-1-2-14-53(52)43-51)119-75(132)59(18-7-37-107-86(98)99)113-71(128)56(92)15-5-35-105-84(94)95/h1-2,13-14,24-33,43,56-69,125-126H,3-12,15-23,34-42,44-48,91-92H2,(H2,93,127)(H,112,137)(H,113,128)(H,114,129)(H,115,130)(H,116,134)(H,117,135)(H,118,131)(H,119,132)(H,120,138)(H,121,139)(H,122,133)(H,123,136)(H4,94,95,105)(H4,96,97,106)(H4,98,99,107)(H4,100,101,108)(H3,102,109,141)(H3,103,110,142)(H3,104,111,143)/t56-,57-,58-,59-,60-,61-,62-,63+,64-,65-,66-,67-,68-,69-/m0/s1
SMILES: C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCNC(=O)N)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O
Molecular Formula: C90H140N34O19S2
Molecular Weight: 2066.4 g/mol

TC 14012

CAS No.:

VCID: VC21537734

Molecular Formula: C90H140N34O19S2

Molecular Weight: 2066.4 g/mol

Purity: >95%

* For research use only. Not for human or veterinary use.

TC 14012 -

Description

TC 14012 is a synthetic compound known for its dual role as a chemokine receptor antagonist and agonist. Specifically, it acts as an antagonist for the chemokine (C-X-C motif) receptor 4 (CXCR4) and as an agonist for the atypical chemokine receptor 3 (ACKR3), also known as CXCR7. This compound has garnered significant attention in biomedical research due to its potential therapeutic applications, particularly in cancer and HIV treatment.

Biological Activity

TC 14012 exhibits potent biological activity as a CXCR4 antagonist with an IC50 of approximately 2.9 nM to 19.3 nM, depending on the source . It is also a CXCR7 agonist with an EC50 of 350 nM for recruiting β-arrestin 2 . This dual functionality makes it a valuable tool in studying chemokine receptor interactions and their roles in disease processes.

Therapeutic Potential

The therapeutic potential of TC 14012 lies in its anti-cancer and anti-HIV activities. By inhibiting CXCR4, TC 14012 can disrupt the CXCR4/SDF-1 axis, which is involved in tumor metastasis and HIV entry into host cells . In vitro studies have shown that TC 14012 can effectively inhibit the infection of CXCR4-expressing cells by HIV strains .

Research Findings

Research findings highlight TC 14012's ability to induce β-arrestin recruitment in CXCR7, which is crucial for understanding its signaling mechanisms . Additionally, TC 14012 does not inhibit infection in CCR5-expressing cells, indicating specificity towards CXCR4 .

Chemical and Biological Data for TC 14012

PropertyValue
Molecular Weight2066.43 g/mol
Molecular FormulaC90H140N34O19S2
IC50 (CXCR4)2.9 nM to 19.3 nM
EC50 (CXCR7)350 nM
Purity≥95% (HPLC)
CAS Number368874-34-4

Therapeutic Applications

ApplicationDescription
Anti-CancerInhibits tumor metastasis by disrupting CXCR4/SDF-1 axis
Anti-HIVInhibits HIV entry into host cells by blocking CXCR4
Product Name TC 14012
Molecular Formula C90H140N34O19S2
Molecular Weight 2066.4 g/mol
IUPAC Name (3R,6S,9S,12S,15R,20R,23S,26S,29S,32S)-6-(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-15-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-26-(3-carbamimidamidopropyl)-3,9,23-tris[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carboxamide
Standard InChI InChI=1S/C90H140N34O19S2/c91-34-4-3-16-58-74(131)118-63(22-11-41-111-90(104)143)83(140)124-42-12-23-69(124)82(139)121-65(45-50-27-32-55(126)33-28-50)78(135)117-60(19-8-38-108-87(100)101)73(130)115-62(21-10-40-110-89(103)142)76(133)122-67(80(137)112-57(70(93)127)17-6-36-106-85(96)97)47-144-145-48-68(81(138)120-64(44-49-25-30-54(125)31-26-49)77(134)116-61(72(129)114-58)20-9-39-109-88(102)141)123-79(136)66(46-51-24-29-52-13-1-2-14-53(52)43-51)119-75(132)59(18-7-37-107-86(98)99)113-71(128)56(92)15-5-35-105-84(94)95/h1-2,13-14,24-33,43,56-69,125-126H,3-12,15-23,34-42,44-48,91-92H2,(H2,93,127)(H,112,137)(H,113,128)(H,114,129)(H,115,130)(H,116,134)(H,117,135)(H,118,131)(H,119,132)(H,120,138)(H,121,139)(H,122,133)(H,123,136)(H4,94,95,105)(H4,96,97,106)(H4,98,99,107)(H4,100,101,108)(H3,102,109,141)(H3,103,110,142)(H3,104,111,143)/t56-,57-,58-,59-,60-,61-,62-,63+,64-,65-,66-,67-,68-,69-/m0/s1
Standard InChIKey SGDDHDBBOJNZKY-LNDHEDFZSA-N
Isomeric SMILES C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CCCNC(=O)N)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O
SMILES C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCNC(=O)N)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O
Canonical SMILES C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCNC(=O)N)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O
Appearance Crystalline solid
Boiling Point N/A
Melting Point N/A
Purity >95%
Sequence RRACYXKXPYRXCR(Disulfide bridge between Cys4 and Cys13, Arg-14 = C-terminal amide, Ala-3 = 3-(2-naphthalenyllalanine), X-6 and X-12 = L-Citrulline, X-8 = D-Citrulline)
Storage -20°C
PubChem Compound 16130651
Last Modified Apr 15 2024

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2066.4154 g/mol